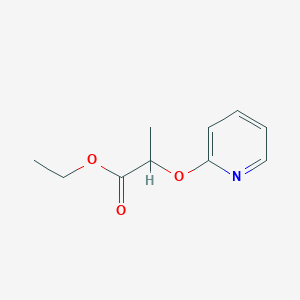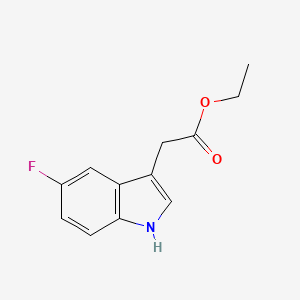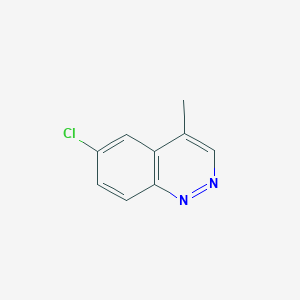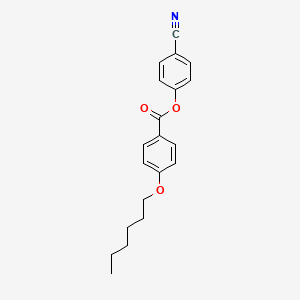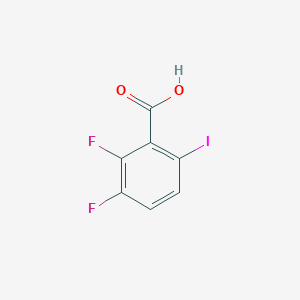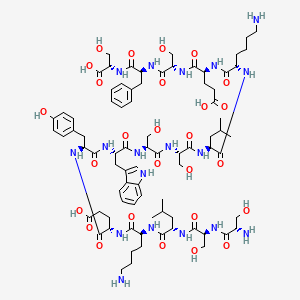
Phytochelatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly-glutathione peptides composed of (Glu-Cys)n-Gly where n is two to seven. They are biosynthesized by glutathione gamma-glutamylcysteinyltransferase and are found in many PLANTS; YEASTS; and algae. They sequester HEAVY METALS.
Wissenschaftliche Forschungsanwendungen
1. Role in Heavy Metal Detoxification and Homeostasis
- Phytochelatins are heavy-metal-binding peptides found in plants, functioning similarly to metallothioneins in animals and some fungi. They are involved in the detoxification and homeostasis of heavy metals in plants (Grill, Winnacker, & Zenk, 1987).
2. Marine Phytoplankton and Metal Interaction
- In marine algae, phytochelatins are produced in response to various metals, including cadmium. This response occurs even at low, environmentally relevant concentrations (Ahner, Kong, & Morel, 1995).
3. Transgenic Plant Applications
- Transgenic Indian mustard plants expressing an Arabidopsis phytochelatin synthase gene showed enhanced tolerance to heavy metals like cadmium and arsenic (Gasic & Korban, 2007).
4. Molecular Mechanisms of Synthesis
- The molecular mechanisms underlying the synthesis of phytochelatins and their regulation have been increasingly elucidated in recent studies, revealing their complex roles in metal detoxification and accumulation (Pal & Rai, 2010).
5. Responses to Environmental Metal Concentrations
- Studies have shown variations in phytochelatin content in response to fluctuations in metal concentrations in natural systems, demonstrating their role in environmental adaptation (Le Faucheur, Behra, & Sigg, 2005).
6. Biosynthetic Regulation and Function
- Research has focused on the biosynthetic regulation of phytochelatins and their function in detoxifying heavy metals, revealing their potential for application in phytoremediation (Hirata, Tsuji, & Miyamoto, 2005).
7. Cadmium Stress in Plants
- Studies have shown the increased production of phytochelatins in plants like Amaranthus hypochondriacus under cadmium stress, highlighting their role in plant adaptation to metal stress (Xie et al., 2019).
Eigenschaften
CAS-Nummer |
98726-08-0 |
|---|---|
Produktname |
Phytochelatin |
Molekularformel |
C10H16N3O6S- |
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
2-azaniumyl-5-[[1-(carboxylatomethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/p-1 |
InChI-Schlüssel |
RWSXRVCMGQZWBV-UHFFFAOYSA-M |
SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)[O-])[NH3+] |
Sequenz |
XCG |
Synonyme |
phytochelatin phytochelatins |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




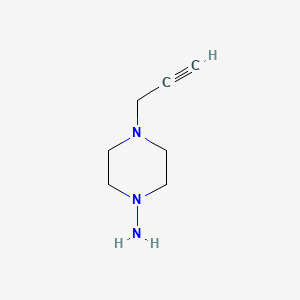
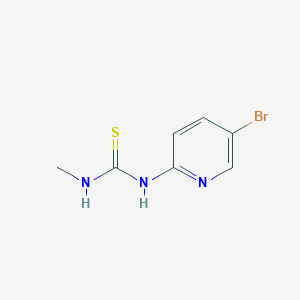
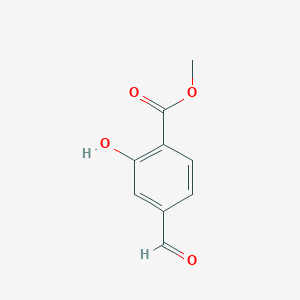
![2-[Methyl-(2-oxocyclobutyl)amino]acetonitrile;hydrochloride](/img/structure/B1628897.png)
![Ethyl 1,4-dithia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1628899.png)
